The key functional group in 2-benzylcyclopentanone is the ketone (C=O). This reactive group allows chemists to transform the molecule into various complex organic structures. Studies have shown its utility as a starting material for the synthesis of cyclopentane derivatives with potential biological activities []. For instance, one research group successfully converted 2-benzylcyclopentanone into a series of cyclopentane-based compounds exhibiting anti-inflammatory properties [].
2-Benzylcyclopentanone is an organic compound with the molecular formula . It features a cyclopentanone ring substituted with a benzyl group at the second position. This compound is classified as a ketone, characterized by the presence of a carbonyl group (C=O) within a cyclic structure. The compound is recognized for its unique structural properties, which influence its chemical behavior and potential applications in various fields.
There is no known specific biological role for 2-Benzylcyclopentanone. As mentioned earlier, its significance lies in its potential as a synthetic intermediate for the preparation of more complex molecules with desired biological activities.
Research indicates that 2-benzylcyclopentanone exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, although comprehensive studies are necessary to confirm efficacy and mechanisms of action. Its structural similarity to other bioactive compounds may contribute to its interaction with biological targets.
Several methods exist for synthesizing 2-benzylcyclopentanone:
2-Benzylcyclopentanone finds applications across various industries:
2-Benzylcyclopentanone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Notable Features |
---|---|---|
Cyclopentanone | Simple Ketone | Lacks aromatic substitution; more reactive |
Benzylacetone | Aromatic Ketone | Contains an additional methyl group; more volatile |
Benzylcyclohexanone | Cyclic Ketone | Larger ring structure; different reactivity |
2-Benzyl-2-carbomethoxycyclopentanone | Esterified Ketone | Contains an ester functional group; higher polarity |
The unique feature of 2-benzylcyclopentanone lies in its specific cyclopentane ring structure combined with the benzyl group, which influences both its chemical reactivity and potential applications compared to similar compounds.
2-Benzylcyclopentanone, a cyclopentanone derivative with a benzyl substituent at the α-position, has been a subject of organic synthesis research since the mid-20th century. Early synthetic protocols, such as those documented in Organic Syntheses (Vol. 5, 1973), employed benzyl chloride and 2-carbomethoxycyclopentanone in the presence of sodium in toluene, followed by hydrolysis with collidine and lithium iodide to isolate the compound. This foundational work established its role as a versatile intermediate. Modern methods, including hydrogenation of 2-benzoylcyclopentanone under 0.1–2 MPa pressure, were patented in 2013, reflecting evolving synthetic strategies.
2-Benzylcyclopentanone serves as a critical substrate in asymmetric catalysis, enzymatic oxidations, and lactone synthesis. Its structural versatility enables participation in Baeyer–Villiger oxidations, where lipase-mediated reactions in deep eutectic solvents (DES) achieve >92% conversion to lactones. Additionally, its benzyl group facilitates regioselective modifications, making it valuable for studying reaction mechanisms, such as [2+2] photodimerization in solid-state chemistry.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄O | |
Molecular Weight | 174.24 g/mol | |
Density | 1.038–1.065 g/cm³ | |
Boiling Point | 265.23–285.1°C | |
Flash Point | 118.7°C | |
InChIKey | TVKMRMXVNWHKTF-UHFFFAOYSA-N |
The compound’s structure comprises a cyclopentanone ring with a benzyl group at position 2, creating steric and electronic environments that influence reactivity.
Irritant